molecular formula C11H10ClNO3S B2916144 4-chloro-N-(2-furylmethyl)benzenesulfonamide CAS No. 196813-49-7

4-chloro-N-(2-furylmethyl)benzenesulfonamide

Cat. No. B2916144
CAS RN: 196813-49-7
M. Wt: 271.72
InChI Key: HVMUXVUZSPFNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-furylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H10ClNO3S . It is also known by the synonyms AURORA 22723 and Benzenesulfonamide, 4-chloro-N-(2-furanylmethyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a sulfonamide group. The sulfonamide group is further substituted with a furylmethyl group .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act as a proton donor, allowing it to interact with various molecules and catalyze reactions. It is also believed to act as an inhibitor of enzymes, which can interfere with the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

4-Chloro-N-(2-furylmethyl)benzenesulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and ethanol, and can be used in a variety of organic synthesis reactions. A limitation is that it is corrosive and can cause skin irritation, so it should be handled with caution.

Future Directions

There are several potential future directions for research on 4-Chloro-N-(2-furylmethyl)benzenesulfonamide. One potential direction is to further explore its potential applications in drug delivery and biotechnology. Additionally, further research could be done to explore its mechanism of action and biochemical and physiological effects. Finally, research could be done to explore the potential toxicity of the compound, as well as its potential uses in other areas of organic synthesis.

Synthesis Methods

4-Chloro-N-(2-furylmethyl)benzenesulfonamide is synthesized by the reaction of 4-chlorobenzene-sulfonyl chloride and 2-furylmethanol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80°C and a pressure of 1 bar. The yield of the reaction is typically in the range of 70-80%.

Scientific Research Applications

4-Chloro-N-(2-furylmethyl)benzenesulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals. It has also been studied for its potential applications in drug delivery and biotechnology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals.

properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMUXVUZSPFNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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